molecular formula C8H5F B014334 1-Ethynyl-4-fluorobenzene CAS No. 766-98-3

1-Ethynyl-4-fluorobenzene

Cat. No. B014334
CAS RN: 766-98-3
M. Wt: 120.12 g/mol
InChI Key: QXSWHQGIEKUBAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethynyl-4-fluorobenzene and its derivatives has been explored through various methodologies, including copper-mediated oxidative coupling reactions. For instance, dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene were synthesized using 1,2-diethynyltetrafluorobenzene, showcasing the versatility of ethynyl and fluorobenzene compounds in forming complex structures with interesting electronic and structural properties (Nishinaga et al., 2002).

Molecular Structure Analysis

The molecular structure and crystallographic analysis of 1-Ethynyl-4-fluorobenzene derivatives reveal intricate details about their spatial arrangement and intermolecular interactions. X-ray crystallography studies, for example, have elucidated the structure of related compounds, highlighting the role of intramolecular hydrogen bonds and the impact of substituents on the molecular geometry (Özbey et al., 2004).

Chemical Reactions and Properties

1-Ethynyl-4-fluorobenzene undergoes various chemical reactions, leveraging the reactivity of both the ethynyl and the fluorine substituents. It participates in cross-coupling reactions, such as Sonogashira couplings, that are fundamental in constructing carbon-carbon bonds for synthesizing complex organic molecules. These reactions are pivotal in modifying the electronic and physical properties of the resulting compounds for targeted applications.

Physical Properties Analysis

The physical properties of 1-Ethynyl-4-fluorobenzene derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies on related compounds demonstrate the impact of substituents on these properties, with fluorine atoms contributing to increased stability and altered solubility patterns due to their electronegativity and size (Levitus et al., 2001).

Scientific Research Applications

  • Electrochemical Fluorination of Aromatic Compounds : It is used in the electrochemical fluorination of chlorobenzene, yielding products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene (Momota, K., Horio, H., Kato, K., Morita, M., & Matsuda, Y., 1995). It is also used in the fluorination of toluene, monofluoromethylbenzene, and difluoromethylbenzene (Momota, K., Mukai, K., Kato, K., & Morita, M., 1998).

  • Weak Acceptor Capabilities Study : Researchers utilize 1-Ethynyl-4-fluorobenzene to evaluate the weak acceptor capabilities of the C-F group in fluorobenzenes (Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G., 1998).

  • Synthesis of Oligonucleotides : This chemical is used in the synthesis of oligonucleotides that contain higher melting points compared to those with difluorotoluene (Griesang, N., & Richert, C., 2002).

  • Design of OFF-ON Fluorescent Thiol Probes : It plays a role in designing OFF-ON fluorescent thiol probes which can switch between dark and emissive states (Ji, S., Yang, J., Yang, Q., Liu, S., Chen, M., & Zhao, J., 2009).

  • Photoelectron Diffraction Studies : 1-Ethynyl-4-fluorobenzene is significant in photoelectron diffraction for studying the structure of polyatomic gas-phase molecules with femtosecond temporal and sub-Angstrom spatial resolution (Boll, R., Ullrich, J., & Jochim, S., 2014).

  • Organometallic Chemistry and Catalysis : It serves as a versatile solvent in organometallic chemistry and transition-metal-based catalysis (Pike, S., Crimmin, M. R., & Chaplin, A. B., 2017).

  • Acid Catalytic Centers : This compound can act as acid catalytic centers for acetalization and esterification in low-molecular-weight alkynes (Sekerová, L., Vyskočilová, E., Červený, L., & Sedláček, J., 2019).

Safety And Hazards

1-Ethynyl-4-fluorobenzene is classified as a flammable solid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this chemical, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is recommended to use this chemical only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethynyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSWHQGIEKUBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335017
Record name 1-Ethynyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-fluorobenzene

CAS RN

766-98-3
Record name 1-Ethynyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12-Liter 3-neck round-bottom flask equipped with a nitrogen inlet, an overhead mechanical stirrer, was charged with 6 Liters of methanol, the 1-fluoro-4-(trimethylsilyl)ethynylbenzene (1432 g) prepared above, and 98 g of anhydrous potassium carbonate. Stirring was continued until no starting material was detected by gas chromatographic analysis (about 1 hour).
Quantity
1432 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1 Liter, round-bottom, three neck flask, a solution of 50 mL (0.51 Mol) ethynyltrimethylsilane, 1.5 g of palladium[II]acetate, 2.0 g of copper[I] iodide, 3.0 g of triphenylphosphine and 58 mL (0.52 Mol) of 4-bromofluorobenzene in 500 mL of de-aerated triethylamine were heated to 80° C. with stirring under an argon blanket for 2 hr. A white precipitate started to form after approximately 30 min. The reaction mixture was then cooled to 50° C. and stirred for an additional 2 h and then allowed to cool to room temperature with stirring overnight. The orange reaction mixture was filtered and a white precipitate of triethylamine hydrobromide was removed. The filtrate was concentrated by removal of the solvent. The residue was dissolved in 200 mL of dichloromethane and the resulting solution washed with water (3×150 mL), 5% HCl (3×150 mL), saturated sodium bicarbonate solution (3×150 mL), brine and then dried over sodium sulfate. After removal of the solvent, a clear oil was obtained 42.3 g (93%). The clear oil was further purified by dissolving the oil in 200 mL of methanol, to which 2 g of potassium carbonate was added with stirring. The stirring was continued overnight at ambient temperature. Upon distillation, 22.8 g, (0.19 Mol, 82%) of 1-ethynyl-4-fluorobenzene was obtained as a clear colorless liquid.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium[II]acetate
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
copper[I] iodide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Referring to FIG. 1, advantageous synthetic routes for the formation of both bis(4-fluorophenyl)ethyne (BFPE) and 4,4'-bis(4-fluorophenylethynyl)benzene (BFPEB) are shown in accordance with embodiments of the present invention. For example, in synthetic route `A1` of FIG. 1, BFPE is prepared by coupling commercially available 4-bromofluorobenzene with ethynyltrimethylsilane in the presence of an appropriate palladium[0] catalyst in triethylamine (TEA). A reaction vessel is charged with the reagents, catalyst and solvent and heated in an inert atmosphere to approximately 80° C. for about 2 h with stirring. The reaction mixture is cooled to about 50° C. and stirred for about an additional 2 h. Heating is stopped and the reaction mixture allowed to cool to ambient, with stirring continued for about an additional 24 h. An intermediate is obtained and desilylated with a weak base to form 1-ethynyl-4-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,4'-bis(4-fluorophenylethynyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
palladium[0]
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-4-fluorobenzene
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1-Ethynyl-4-fluorobenzene
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1-Ethynyl-4-fluorobenzene
Reactant of Route 4
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1-Ethynyl-4-fluorobenzene
Reactant of Route 5
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1-Ethynyl-4-fluorobenzene
Reactant of Route 6
1-Ethynyl-4-fluorobenzene

Citations

For This Compound
372
Citations
Z Nairoukh, D Avnir, J Blum - 2012 - academia.edu
… 1-Ethynyl-4-methoxybenzene, 1-ethynyl-4methylbenzene and 1-ethynyl-4-fluorobenzene were purchased from the Alfa Asear Chemical Company. Marlipal 24/70 was obtained from the …
Number of citations: 0 www.academia.edu
MP Roberts, TQ Pham, J Doan… - Journal of Labelled …, 2015 - Wiley Online Library
… 1-Azido-1-deoxy-β-d-glucopyranoside 3 was dissolved in water and added to 1-ethynyl-4-fluorobenzene 2 in n-butanol. To this solution was added sodium ascorbate, 2,6-lutidine and …
S Reimann, K Wittler, S Schmode… - European Journal of …, 2013 - Wiley Online Library
Site‐selective Sonogashira cross‐coupling reactions of 1,4‐dibromo‐2‐(trifluoromethyl)benzene have been performed, affording a variety of functionalized alkynyl‐substituted (…
M Qu, Y Zhang, J He, X Cao, J Zhang - Applied Surface Science, 2008 - Elsevier
… The iodophenyl groups on the film surfaces reacted with 1-ethynyl-4-fluorobenzene or the 1-chloro-4-ethynylbenzene under the standard Sonogashira reaction conditions for attaching …
C Červinka, V Štejfa, V Pokorný… - Crystal Growth & …, 2023 - ACS Publications
… Except 1-ethynyl-4-fluorobenzene, all compounds were explicitly reported to form locally disordered crystals. (27−29) The aim of this paper is to quantify the residual entropy associated …
Number of citations: 0 0-pubs-acs-org.brum.beds.ac.uk
제갈영순, 진성호, 심상연, 박종욱, 임권택 - 한국고분자학회 학술대회 …, 2017 - cheric.org
… The polymerization of 1-ethynyl-4-fluorobenzene … (1-ethynyl-4-fluorobenzene) were measured and discussed. The cyclic voltamograms of the resulting poly(1-ethynyl-4-fluorobenzene) …
Number of citations: 3 www.cheric.org
RP Weston, Y Chen, TJ Dzwonczyk… - The Journal of …, 2022 - ACS Publications
… We initially analyzed the attachment of 1-ethynyl-4-fluorobenzene … The F(1s) peak for 1-ethynyl-4-fluorobenzene molecular layers … molecular attachment of 1-ethynyl-4-fluorobenzene. …
Number of citations: 0 0-pubs-acs-org.brum.beds.ac.uk
R Boll, D Anielski, C Bostedt, JD Bozek, L Christensen… - Physical Review A, 2013 - APS
… In the present case, we were imaging 1-ethynyl-4fluorobenzene molecules (pFAB) (see Fig. 1), with photoelectrons at five different kinetic energies between 31 and 62 eV. pFAB was …
Number of citations: 88 journals.aps.org
L Sekerová, E Vyskočilová, L Červený, J Sedláček - Tetrahedron, 2019 - Elsevier
… It should be noted, that the lower δ value and corresponding lower acidity of 1-ethynyl-4-fluorobenzene (1E4FB) (an aromatic alkyne that also contains -F substituent, however, in the …
S Sarkar, KP McGowan, S Kuppuswamy… - Journal of the …, 2012 - ACS Publications
… of acetylenes and exhibits a high turnover number (4371), activity (1.05 × 10 6 g PPA mol cat –1 h –1 ),and yield (87%) for the polymerization of 1-ethynyl-4-fluorobenzene. …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk

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